REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]#[C:4][CH2:5]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:26]1(=[O:36])[NH:30][C:29](=[O:31])[C:28]2=[CH:32][CH:33]=[CH:34][CH:35]=[C:27]12.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[OH:1][CH2:2][C:3]#[C:4][CH2:5][N:30]1[C:26](=[O:36])[C:27]2=[CH:35][CH:34]=[CH:33][CH:32]=[C:28]2[C:29]1=[O:31]
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
OCC#CCO
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Type
|
CUSTOM
|
Details
|
To this solution, with stirring under dry argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the THF
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride (25 mL)
|
Type
|
FILTRATION
|
Details
|
ethyl acetate (25 mL), the insoluble phthalimide was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCC#CCN1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |